Cpda

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio implica varios pasos. Un método común incluye la reacción de cloruro de 4-acetoxifenilo con N-metil etilamina en presencia de una base para formar el producto deseado . Las condiciones de reacción normalmente implican temperaturas moderadas y el uso de disolventes como diclorometano o etanol . Los métodos de producción industrial a menudo emplean rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio sufre diversas reacciones químicas, incluyendo:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

CpdA has been studied for its potential anti-inflammatory effects. Research indicates that it can modulate inflammatory responses in various models:

- Mouse Model of Contact Dermatitis : this compound demonstrated significant anti-inflammatory potential when applied topically, leading to reduced inflammation markers in affected tissues .

- Asthma Models : In an ovalbumin-induced asthma model, this compound reduced inflammatory cell infiltration and cytokine production, suggesting its potential for treating allergic conditions .

Metabolic and Anti-Diabetic Effects

This compound exhibits metabolic benefits, particularly concerning glucose metabolism:

- In Vitro Studies : In rat liver cells, this compound reduced the expression of glucose metabolism genes such as G6Pase and PEPCK, indicating a decrease in glucose production .

- In Vivo Studies : In alloxan-induced diabetic mice, this compound improved lipid profiles and prevented changes associated with diabetes, showcasing its protective effects against metabolic disorders .

Blood Preservation

This compound is also utilized in blood storage formulations:

- Modified this compound : A study modified the this compound formulation to maintain levels of 2,3-diphosphoglycerate (2,3-DPG) during blood storage. The modified this compound maintained higher 2,3-DPG levels compared to unmodified solutions after 28 days . This is crucial for enhancing the efficacy of stored blood products during transfusions.

Cancer Research

This compound's role in cancer research has been explored as well:

- Anti-Cancer Effects : In vitro studies showed that this compound could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins. This suggests potential therapeutic applications in oncology .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mecanismo De Acción

El mecanismo de acción del cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio implica su unión al receptor de glucocorticoides. Esta unión conduce a la activación del receptor, que luego modula la expresión de diversos genes involucrados en las respuestas inflamatorias e inmunes . El compuesto ejerce sus efectos al regular a la baja las citocinas proinflamatorias y regular al alza las citocinas antiinflamatorias . Además, inhibe la activación del factor nuclear-κB, un factor de transcripción clave involucrado en la inflamación .

Actividad Biológica

Cyclic AMP phosphodiesterase CpdA is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a vital signaling molecule involved in numerous cellular processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, regulatory mechanisms, and implications in various biological contexts.

Overview of this compound

This compound is classified as a class III phosphodiesterase, primarily responsible for hydrolyzing cAMP to AMP. This enzymatic activity is crucial for maintaining cellular homeostasis regarding cAMP levels, which are essential for mediating responses to extracellular signals. The regulation of cAMP is particularly important in bacterial systems, where it influences virulence and other physiological adaptations.

This compound's primary function involves the degradation of cAMP, thus modulating its signaling pathways. The expression of the This compound gene is regulated by the cAMP receptor protein (CRP), which binds to specific sequences upstream of the This compound promoter, enhancing its transcription in response to elevated cAMP levels. This feedback mechanism ensures that cAMP concentrations remain within physiological limits, preventing overactivation of cAMP-dependent pathways.

Case Studies and Research Findings

-

Study on Vibrio vulnificus :

- In a study conducted on Vibrio vulnificus, researchers demonstrated that a This compound -null mutant exhibited significantly higher intracellular levels of cAMP compared to wild-type strains. This finding confirmed that this compound is essential for cAMP degradation and highlighted its role in bacterial pathogenicity .

- The study also revealed that the expression of This compound is activated by the CRP-cAMP complex, indicating a sophisticated regulatory network governing cAMP levels in response to environmental cues .

-

Role in E. piscicida :

- Another investigation characterized this compound in Edwardsiella piscicida, showing that it is required for virulence and biofilm formation. The absence of this compound resulted in impaired biofilm development and reduced virulence in fish models, emphasizing its importance in pathogenic bacteria .

-

Synergistic Effects with Other Compounds :

- Recent research has explored the interactions between this compound and other bioactive compounds such as synephrine. It was found that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors while also acting as a partial glucocorticoid receptor antagonist . This dual functionality suggests potential therapeutic applications for this compound derivatives in cancer treatment.

Data Tables

Propiedades

IUPAC Name |

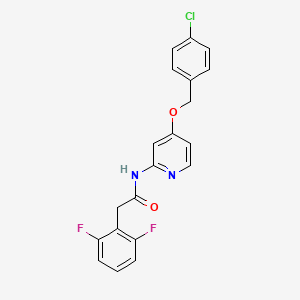

N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJHCLTIVIGLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.